molecular formula C8H13NO2 B1502228 Arecaidine-d5 CAS No. 131448-17-4

Arecaidine-d5

Cat. No.: B1502228
CAS No.: 131448-17-4
M. Wt: 160.22 g/mol
InChI Key: HJJPJSXJAXAIPN-GGCIUVQJSA-N
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Description

Arecaidine-d5 is a stable isotope-labeled derivative of arecaidine, a naturally occurring alkaloid found in the areca nut. This compound is often used in scientific research due to its structural similarity to arecaidine, allowing for the study of metabolic pathways and biological interactions without the interference of naturally occurring isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arecaidine-d5 can be synthesized through a series of chemical reactions starting from commercially available precursors. The process typically involves the introduction of deuterium atoms at specific positions on the arecaidine molecule. This is achieved through reactions such as hydrogen-deuterium exchange or the use of deuterated reagents.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process also involves purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Arecaidine-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or iodomethane (CH3I).

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of this compound-quinone.

  • Reduction: Reduction reactions can produce this compound-alcohol.

  • Substitution: Substitution reactions can result in the formation of various substituted this compound derivatives.

Scientific Research Applications

Arecaidine-d5 is widely used in scientific research due to its stable isotope labeling, which allows for accurate tracking and quantification in biological systems. Its applications include:

  • Chemistry: Used as a tracer in chemical synthesis and mechanistic studies.

  • Biology: Employed in metabolic studies to understand the fate of arecaidine in biological systems.

  • Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of arecaidine and its derivatives.

  • Industry: Applied in the development of analytical methods for detecting arecaidine in various products.

Mechanism of Action

The mechanism by which Arecaidine-d5 exerts its effects involves its interaction with specific molecular targets and pathways. Arecaidine and its derivatives are known to interact with acetylcholine receptors, influencing neurotransmission. The exact mechanism of action of this compound may vary depending on the biological system and the specific receptors involved.

Comparison with Similar Compounds

  • Arecoline

  • Guvacoline

  • Guvacine

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Properties

CAS No.

131448-17-4

Molecular Formula

C8H13NO2

Molecular Weight

160.22 g/mol

IUPAC Name

methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate

InChI

InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3/i1D3,5D,6D

InChI Key

HJJPJSXJAXAIPN-GGCIUVQJSA-N

SMILES

CN1CCC=C(C1)C(=O)O

Isomeric SMILES

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC

Canonical SMILES

CN1CCC=C(C1)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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